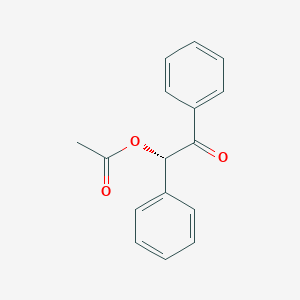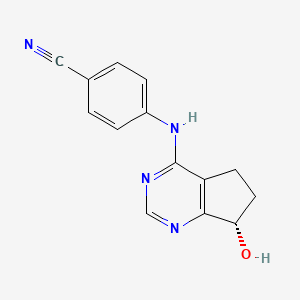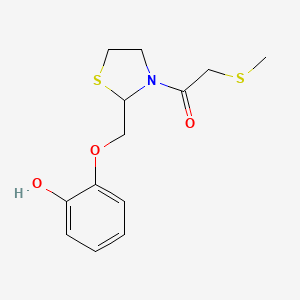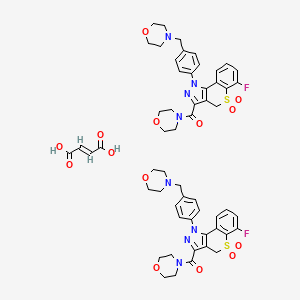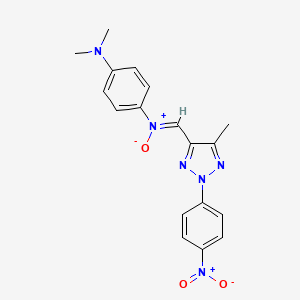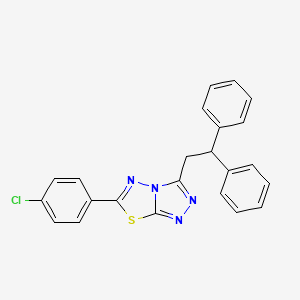
6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a synthetic organic compound belonging to the class of triazolothiadiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl hydrazide with 2,2-diphenylethyl isothiocyanate, followed by cyclization with hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the triazole ring, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazolothiadiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s pharmacological properties are explored for therapeutic applications, including its potential use as an anti-inflammatory, analgesic, and antipyretic agent.
Industry
In the industrial sector, it is used in the development of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
- 6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
- 6-(4-Methylphenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
- 6-(4-Fluorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential for membrane permeability, while the 2,2-diphenylethyl group contributes to its steric bulk and interaction with biological targets.
属性
CAS 编号 |
93073-33-7 |
|---|---|
分子式 |
C23H17ClN4S |
分子量 |
416.9 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-3-(2,2-diphenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H17ClN4S/c24-19-13-11-18(12-14-19)22-27-28-21(25-26-23(28)29-22)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2 |
InChI 键 |
JYZOTZNTPZOKJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


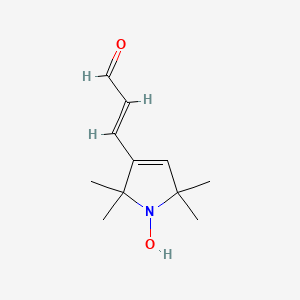
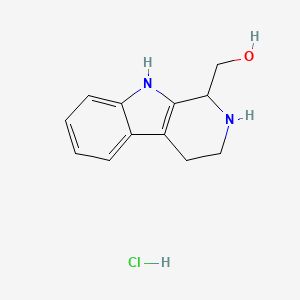
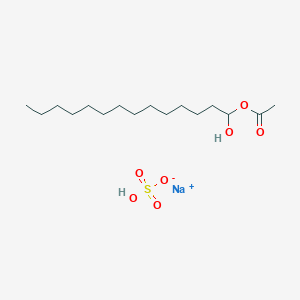
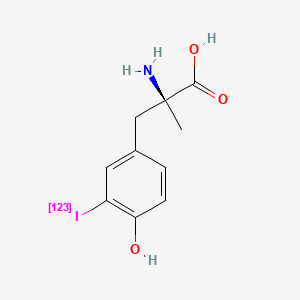

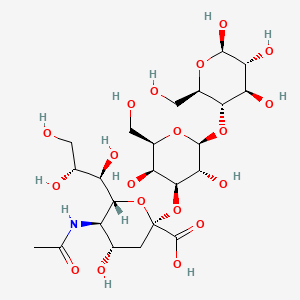
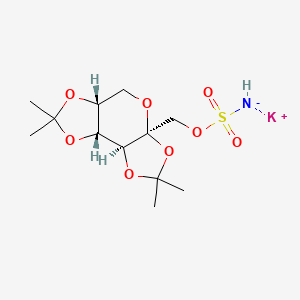

![(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide](/img/structure/B15190102.png)
